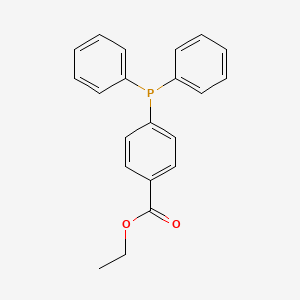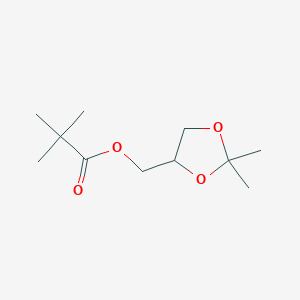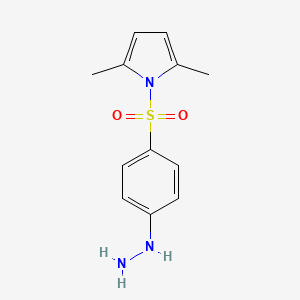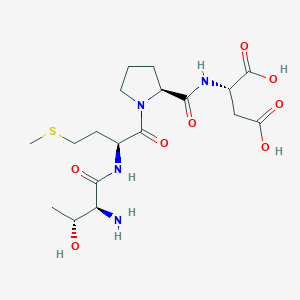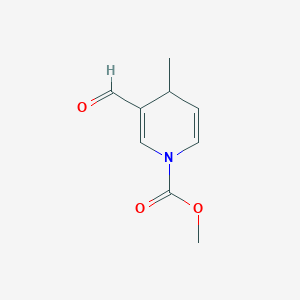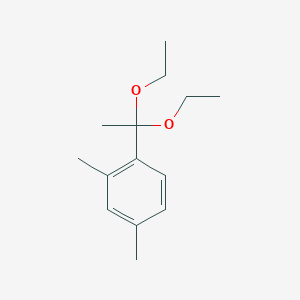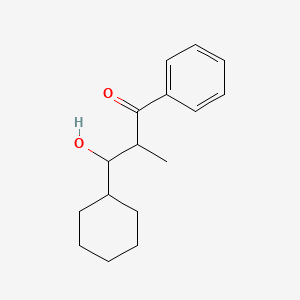
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate is a chemical compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate typically involves the condensation of appropriate starting materials under specific reaction conditions. One efficient method involves the use of cesium carbonate as a promoter for the direct condensation of 1-aryl-2-propanone with 1,1′-(arylmethylene)diurea . This reaction proceeds efficiently, yielding the desired product in moderate to good yields with wide substrate scope and good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve continuous processes such as twin screw extrusion, which allows the reaction to be carried out without a catalyst or solvent . This method is advantageous as it can be easily scaled up and executed as a continuous process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted pyrimidine derivatives.
科学的研究の応用
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate include other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
332863-77-1 |
|---|---|
分子式 |
C6H8FN2O6P |
分子量 |
254.11 g/mol |
IUPAC名 |
2-(5-fluoro-2,4-dioxopyrimidin-1-yl)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H8FN2O6P/c7-4-3-9(6(11)8-5(4)10)1-2-15-16(12,13)14/h3H,1-2H2,(H,8,10,11)(H2,12,13,14) |
InChIキー |
HLHNBIXZXXBBBY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1CCOP(=O)(O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


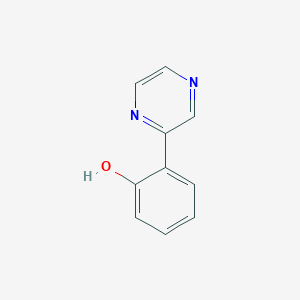
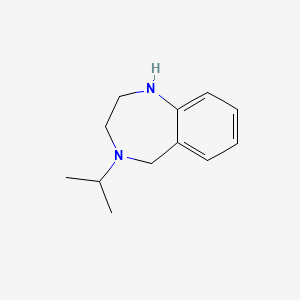
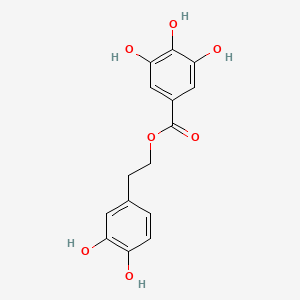
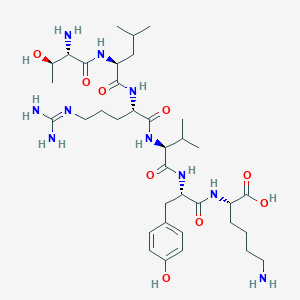
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
